

# Devimistat's role in the tricarboxylic acid (TCA) cycle

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Devimistat**'s Role in the Tricarboxylic Acid (TCA) Cycle

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

**Devimistat** (formerly CPI-613) is a first-in-class experimental anti-mitochondrial drug designed to selectively target the altered energy metabolism of cancer cells.[1][2][3] As a lipoic acid analog, its mechanism of action is centered on the disruption of the tricarboxylic acid (TCA) cycle, a critical metabolic hub for cellular energy production and biosynthesis.[2][4][5] **Devimistat** accomplishes this by simultaneously inhibiting two key mitochondrial enzyme complexes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[6][7] [8] This dual inhibition effectively blocks the entry of carbon sources from both glucose and glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and triggering redundant apoptotic and necrotic cell death pathways selectively in tumor cells.[9] This document provides a comprehensive technical overview of **devimistat**'s mechanism, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its core pathways.

## **Core Mechanism of Action in the TCA Cycle**

Cancer cells exhibit significant metabolic reprogramming, often relying heavily on the TCA cycle for ATP production and the generation of biosynthetic precursors.[5][10] **Devimistat** is a stable analog of the transient, acylated catalytic intermediates of lipoate, an essential cofactor







for both PDH and KGDH.[9][11] In many tumor cells, the regulatory systems that monitor the flux of these lipoate intermediates are reconfigured, making them hypersensitive to **devimistat**. [11][12] The drug exploits this alteration to selectively shut down the TCA cycle in cancer cells. [11]

The dual targeting of PDH and KGDH is a key feature of **devimistat**'s activity, as it creates a robust blockade of the TCA cycle that is difficult for cancer cells to bypass through metabolic redundancy.[4] By suppressing this central metabolic hub, **devimistat** chokes off numerous catabolic pathways essential for tumor cell survival and proliferation.[4]





Click to download full resolution via product page

Caption: Devimistat's dual inhibition mechanism within the TCA cycle.

## **Inhibition of Pyruvate Dehydrogenase (PDH)**

**Devimistat**'s inhibition of PDH is indirect. It selectively hyper-activates pyruvate dehydrogenase kinases (PDKs) within tumor cells.[11] PDKs are the natural negative regulators of PDH; their activation leads to the phosphorylation of the E1α subunit of PDH,



rendering the enzyme complex inactive.[7][11] This effectively halts the conversion of pyruvate to acetyl-CoA, preventing glucose-derived carbons from entering the TCA cycle.[9]

### Inhibition of $\alpha$ -Ketoglutarate Dehydrogenase (KGDH)

In contrast to its effect on PDH, **devimistat** inactivates KGDH through the induction of a reactive oxygen species (ROS) burst.[6] It also hyper-activates a redox feedback loop that normally controls KGDH activity, which is reconfigured in tumor cells.[11] This direct inactivation of KGDH blocks the conversion of  $\alpha$ -ketoglutarate to succinyl-CoA, a key step for the utilization of glutamine in the TCA cycle.[8][9]

## **Downstream Effects of TCA Cycle Inhibition**

The simultaneous blockade of PDH and KGDH triggers a profound metabolic crisis within the cancer cell.[9] Key downstream consequences include:

- Mitochondrial Collapse: The disruption of metabolic flow leads to increased mitochondrial superoxide production, a decrease in ATP generation, and the release of cytochrome C.[8]
   [13]
- Induction of Cell Death: The release of cytochrome C and overall mitochondrial dysfunction activates multiple, redundant cell death pathways, including intrinsic apoptosis and necrosis. [8][9][13]
- Autophagy Induction: As an adaptive mechanism to metabolic stress, cancer cells may induce autophagy to generate metabolites.[10][14] This has provided a rationale for combining devimistat with autophagy inhibitors like hydroxychloroquine in clinical studies. [10][14]

# Quantitative Data Summary Preclinical Activity

**Devimistat** has demonstrated selective toxicity against a variety of cancer cell lines while having a more moderate impact on untransformed cells.[6]



| Cell Line | Cancer<br>Type       | Parameter | Value    | Effect                                                      | Reference |
|-----------|----------------------|-----------|----------|-------------------------------------------------------------|-----------|
| NCI-H460  | Human Lung<br>Cancer | EC50      | 120 μΜ   | Selective<br>toxicity,<br>inhibition of<br>PDH complex      | [7]       |
| Saos-2    | Human<br>Sarcoma     | EC50      | 120 μΜ   | Selective<br>toxicity                                       | [7]       |
| BxPC-3    | Pancreatic<br>Tumor  | In Vivo   | 25 mg/kg | Potent anticancer activity in xenograft model               | [7]       |
| H460      | NSCLC                | In Vivo   | 10 mg/kg | Significant<br>tumor growth<br>inhibition in<br>mouse model | [7]       |

#### **Clinical Trial Data**

**Devimistat** has been evaluated in numerous clinical trials across various malignancies, both as a single agent and in combination with standard-of-care chemotherapy.[1][12]

Table 2: Clinical Efficacy of **Devimistat** in Pancreatic Cancer

| Trial /<br>Phase | Combinatio<br>n Therapy    | Patient<br>Population | Key<br>Endpoints | Results                                    | Reference |
|------------------|----------------------------|-----------------------|------------------|--------------------------------------------|-----------|
| Phase I          | Modified<br>FOLFIRINO<br>X | Metastatic            | ORR, PFS         | ORR: 61%,<br>Median<br>PFS: 11.5<br>months | [15]      |



| AVENGER 500 / Phase III | Modified FOLFIRINOX | 1st Line Metastatic | Primary: OS | Did not meet primary endpoint. Median OS: 11.1 months (vs. 11.7 months for FOLFIRINOX) |[15] [16][17][18] |

Table 3: Clinical Efficacy of **Devimistat** in Acute Myeloid Leukemia (AML)

| Trial /<br>Phase | Combinatio<br>n Therapy                          | Patient<br>Population   | Key<br>Endpoints | Results                                      | Reference |
|------------------|--------------------------------------------------|-------------------------|------------------|----------------------------------------------|-----------|
| Phase I          | High-Dose<br>Cytarabine<br>&<br>Mitoxantron<br>e | Relapsed/R<br>efractory | CR Rate          | 50%                                          | [19]      |
| Phase I/II       | N/A                                              | Older<br>Patients, R/R  | CR/CRh, OS       | CR/CRh:<br>52%, Median<br>OS: 12.4<br>months | [19]      |

| ARMADA 2000 / Phase III | High-Dose Cytarabine & Mitoxantrone | Relapsed/Refractory | Efficacy | Stopped due to lack of efficacy |[16] |

Table 4: Clinical Efficacy of **Devimistat** in Biliary Tract Cancer (BTC)

| Trial / | Combinatio | Patient    | Key       | Results | Reference |
|---------|------------|------------|-----------|---------|-----------|
| Phase   | n Therapy  | Population | Endpoints | Results |           |

| BilT-04 / Phase Ib | Gemcitabine & Cisplatin | Advanced, Untreated | RP2D, ORR, PFS | RP2D: 2000 mg/m², ORR: 45%, Median PFS: 10 months |[9] |

# Key Experimental Protocols Protocol: Western Blot for PDH Phosphorylation

This protocol is used to assess the indirect inhibition of PDH by measuring its phosphorylation status following **devimistat** treatment.



- Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H460) and allow them to adhere overnight. Treat cells with the desired concentration of **devimistat** (e.g., 100 μM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
- Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the PDH E1α subunit. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total PDH E1α as a loading control.[7]
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensity to determine the ratio of phosphorylated PDH to total PDH.

# Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation.





Click to download full resolution via product page

**Caption:** Experimental workflow for assessing mitochondrial function via OCR.



- Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a predetermined density and allow them to attach.
- Drug Treatment: Treat cells with various concentrations of **devimistat** or vehicle control for the desired duration.[8]
- Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate in a non-CO2 incubator at 37°C.
- Instrument Setup: Load a hydrated sensor cartridge with compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.
- Data Acquisition: Place the cell culture microplate into the analyzer. Measure baseline OCR, then sequentially inject the stressor compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Analysis: Analyze the resulting OCR data to determine the impact of devimistat on key parameters of mitochondrial function.[8] A significant decrease in OCR following treatment indicates inhibition of mitochondrial respiration.[9]

### Conclusion

**Devimistat** represents a novel therapeutic strategy that targets a fundamental hallmark of cancer: altered cellular metabolism. Its unique dual-inhibition mechanism, targeting both PDH and KGDH, provides a robust method for disrupting the TCA cycle in tumor cells.[4][6][11] While Phase III trials in pancreatic cancer and AML did not meet their primary endpoints, the agent has shown promising signals of efficacy in other settings, such as biliary tract cancer.[9] [16] The data gathered to date underscore the therapeutic potential of targeting mitochondrial metabolism. Further research may focus on identifying predictive biomarkers to select patient populations most likely to respond to **devimistat** and exploring novel combination strategies to overcome resistance mechanisms.[4]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Devimistat Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. cornerstonepharma.com [cornerstonepharma.com]
- 4. Evidence for a novel, effective approach to targeting carcinoma catabolism exploiting the first-in-class, anti-cancer mitochondrial drug, CPI-613 PMC [pmc.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting mitochondrial metabolism with CPI-613 in chemoresistant ovarian tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cornerstonepharma.com [cornerstonepharma.com]
- 12. cornerstonepharma.com [cornerstonepharma.com]
- 13. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1/2 study of devimistat in combination with hydroxychloroquine (HCQ) in patients with relapsed or refractory (R/R) clear cell sarcoma (CCS). ASCO [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (Devimistat), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]
- 17. Devimistat (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase



III AVENGER 500 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]
- 19. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Devimistat's role in the tricarboxylic acid (TCA) cycle].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670322#devimistat-s-role-in-the-tricarboxylic-acid-tca-cycle]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com